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Compound of Interest

Compound Name: 3-Chloroquinolin-6-ol

CAS No.: 696612-04-1

Cat. No.: B1592057 Get Quote

Scaffold Analysis, Synthetic Methodologies, and Therapeutic Applications

Executive Summary & Chemical Profile
3-Chloroquinolin-6-ol (CAS: 13679-75-9) represents a privileged scaffold in modern drug

discovery, distinct from its more common isomer, 8-hydroxyquinoline (a metal chelator). In

medicinal chemistry, the 3-chloroquinolin-6-ol core serves two critical functions:

Metabolic Stability: The chlorine atom at the C3 position blocks the primary site of metabolic

oxidation (CYP450-mediated hydroxylation) common in quinoline drugs, extending half-life (

).

Functional Handle: The C6-hydroxyl group acts as a versatile nucleophile for etherification,

allowing the attachment of solubilizing tails or specific pharmacophores targeting kinase

pockets (e.g., PI3K/mTOR).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1592057?utm_src=pdf-interest
https://www.benchchem.com/product/b1592057?utm_src=pdf-body
https://www.benchchem.com/product/b1592057?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Relevance

Molecular Formula

C

H

ClNO

Fragment-based drug

discovery (FBDD) core.

Molecular Weight 179.60 g/mol

Low MW allows significant

decoration while adhering to

Lipinski's Rule of 5.

cLogP ~2.3

Optimal lipophilicity for

membrane permeability before

functionalization.

pKa (OH) ~9.2

Exists as a neutral phenol at

physiological pH; ionizable for

formulation.

pKa (N) ~4.2

Weakly basic pyridine nitrogen;

less likely to be protonated at

pH 7.4 than aliphatic amines.

Synthetic Pathways: Causality & Protocol Design
To access 3-chloroquinolin-6-ol with high regiocidelity, standard quinoline syntheses (e.g.,

Skraup) are often insufficient because they struggle to place a halogen specifically at C3

without competing reactions.

Two authoritative pathways are presented below. Method A is preferred for laboratory-scale

precision, utilizing a ring-expansion strategy that guarantees the C3-chlorine placement.

Method A: The Indole Ring Expansion (Carbene
Insertion)
This method utilizes the Ciamician-Dennstedt rearrangement type logic, where a carbene

generated from chloroform inserts into an indole to form a 3-chloroquinoline.

Precursor: 5-Methoxyindole (Commercial, inexpensive).
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Reagent: Chloroform (CHCl

), NaOH, TEBA (Phase Transfer Catalyst).

Mechanism: Dichlorocarbene (:CCl

) attacks the indole C2-C3 double bond. The resulting cyclopropane intermediate rearranges
to expand the pyrrole ring into a pyridine ring, placing the chlorine at C3.

Method B: The Sandmeyer Approach (Scale-Up Route)
For larger batches, converting an amino-quinoline is robust but longer.

Nitration: 6-Methoxyquinoline

3-Nitro-6-methoxyquinoline.

Reduction:

3-Amino-6-methoxyquinoline.

Sandmeyer:

Diazotization + CuCl

3-Chloro-6-methoxyquinoline.

Deprotection: BBr

3-Chloroquinolin-6-ol.

Experimental Protocol: Indole Expansion Route
Objective: Synthesis of 3-Chloro-6-methoxyquinoline followed by demethylation.

Step 1: Synthesis of 3-Chloro-6-methoxyquinoline
Setup: Equip a 500 mL round-bottom flask with a mechanical stirrer and reflux condenser.

Reagents: Dissolve 5-methoxyindole (14.7 g, 100 mmol) in dichloromethane (DCM) (100

mL).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1592057?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst: Add benzyltriethylammonium chloride (TEBA) (2.0 g) as a phase transfer catalyst.

Base Addition: Add 50% aqueous NaOH (80 mL) dropwise while stirring vigorously.

Carbene Generation: Add chloroform (CHCl

, 40 mL) dropwise over 30 minutes. The reaction is exothermic; maintain temperature

C.

Reaction: Reflux at 45-50^\circ$C for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Workup: Cool to RT. Separate layers. Extract aqueous layer with DCM (2 x 50 mL). Wash

combined organics with water and brine. Dry over Na

SO

.

Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexane).

Yield: ~65-70% (Yellow solid).

Step 2: Demethylation to 3-Chloroquinolin-6-ol
Setup: Flame-dried 250 mL flask under Nitrogen atmosphere.

Solvent: Dissolve 3-chloro-6-methoxyquinoline (5.0 g, 25.8 mmol) in dry DCM (50 mL). Cool

to -78^\circ$C (Dry ice/acetone).

Reagent: Add Boron tribromide (BBr

) (1.0 M in DCM, 78 mL, 3 eq) dropwise over 20 mins.

Warming: Allow to warm to RT overnight.

Quench: Cool to 0^\circ

_3$ until pH ~7.
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Isolation: Extract with EtOAc (3 x 100 mL). The product is amphoteric but prefers the organic

layer at neutral pH.

Characterization: Recrystallize from Ethanol/Water.

Appearance: Off-white to beige powder.

1H NMR (DMSO-d6):

10.2 (s, OH), 8.65 (d, H2), 8.30 (d, H4), 7.85 (d, H8), 7.35 (dd, H7), 7.15 (d, H5).

Visualization: Synthesis & SAR Logic
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Caption: Figure 1. Synthesis of 3-Chloroquinolin-6-ol via Indole Ring Expansion and SAR

features.

Medicinal Chemistry Applications
A. Metabolic Blocking (The "3-Chloro" Effect)
In unsubstituted quinolines, the C3 position is electron-rich and susceptible to electrophilic

enzymatic oxidation. Introducing a chlorine atom at C3:

Steric/Electronic Shielding: Prevents the formation of the 3,4-epoxide intermediate often

required for metabolic clearance.

Lipophilicity Modulation: Increases logP by ~0.7 units compared to the hydrogen analog,

improving blood-brain barrier (BBB) penetration for CNS targets.
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B. Case Study: Antimalarial & Kinase Inhibitors
The 3-chloroquinolin-6-ol scaffold is a bioisostere for the naphthol ring found in various

kinase inhibitors.

Antimalarial: 3-chloroquinolines mimic the chloroquine core but the 6-OH allows for the

attachment of basic amine side chains (e.g., via Williamson ether synthesis with amino-alkyl

halides) to accumulate in the parasite food vacuole.

Anticancer (PI3K/mTOR): The quinoline nitrogen (N1) acts as a hydrogen bond acceptor in

the ATP-binding pocket, while the 6-oxygen interacts with the hinge region or solvent front

residues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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